molecular formula C8H19Br3N2O2 B2705856 Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97% CAS No. 75381-80-5

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Cat. No.: B2705856
CAS No.: 75381-80-5
M. Wt: 414.96 g/mol
InChI Key: ZCEJJOHOOPDXSZ-UHFFFAOYSA-O
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Description

Bis(N,N-dimethylacetamide) hydrogen dibromobromate (CAS: 75381-80-5) is a bromine-rich coordination compound with the formula $ \text{C}8\text{H}{19}\text{Br}3\text{N}2\text{O}_2 $. It is synthesized by combining N,N-dimethylacetamide (DMA) with bromine sources under controlled conditions, resulting in a stable ionic complex. This compound is notable for its role as a brominating agent in organic synthesis, particularly in pharmaceutical intermediates. For example, it facilitates the monobromination of carbonyl side chains during the synthesis of anthracyclines like epirubicin (EPI) . The 97% purity grade ensures minimal impurities, making it suitable for high-precision applications in medicinal chemistry and polymer science .

Properties

CAS No.

75381-80-5

Molecular Formula

C8H19Br3N2O2

Molecular Weight

414.96 g/mol

InChI

InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1

InChI Key

ZCEJJOHOOPDXSZ-UHFFFAOYSA-O

SMILES

CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br

Canonical SMILES

[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, bromine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate serves as an effective brominating agent in organic synthesis. Its bromine content allows it to facilitate electrophilic substitution reactions, where bromine is introduced into various organic substrates. This property is particularly useful in the synthesis of brominated compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Key Reactions :

  • Electrophilic bromination of aromatic compounds
  • Synthesis of brominated heterocycles

Biological Research

In biological contexts, this compound is utilized to study its effects on cellular processes. Research has indicated that N,N-dimethylacetamide, a component of this compound, can inhibit DNA synthesis in cultured human lymphocytes, suggesting potential applications in cancer research and toxicology studies .

Case Study :
A study investigated the impact of N,N-dimethylacetamide on hepatic injuries in workers exposed to the chemical in an industrial setting. It was found that exposure correlated with increased levels of urinary N-methylacetamide, indicating a need for monitoring and safety protocols in workplaces handling this compound .

Industrial Applications

The compound is also employed in various industrial processes for the production of chemicals and materials. Its utility as a reagent extends to polymer chemistry, where it can be used in the modification of polymeric materials to enhance their properties.

Case Studies

Study Title Objective Findings
Effects of N,N-dimethylacetamide on DNA SynthesisTo assess cytotoxic effects on lymphocytesInhibition of DNA synthesis observed .
Occupational Exposure to N,N-dimethylacetamideEvaluate health impacts on factory workersCorrelation between exposure levels and hepatic injuries noted .
Synthesis of Brominated CompoundsInvestigate efficiency as a brominating agentEffective in introducing bromine into substrates with high yield.

Mechanism of Action

The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in the systems it is applied to. The compound may exert its effects through oxidation-reduction reactions, substitution reactions, and other chemical interactions. The specific molecular targets and pathways involved depend on the context of its application, such as in chemical synthesis, biological research, or medicinal chemistry .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property Bis(N,N-dimethylacetamide) Dibromobromate DMA 2-Bromo-N,N-dimethylacetamide
Molecular Weight (g/mol) 473.9 87.12 166.02
State at RT Solid Liquid Solid/Liquid
Solubility Polar aprotic solvents Miscible Limited in water

Table 2: Market Availability (ECHEMI, 2025)

Compound Suppliers (Global) Purity Range Price Range (USD/kg)
Bis(N,N-dimethylacetamide) Dibromobromate 429 (China) 95–99% 150–300
DMA 450+ 95–99.8% 20–50

Biological Activity

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate (BDDB) is a chemical compound characterized by its unique structure comprising two N,N-dimethylacetamide groups bonded to a hydrogen dibromobromate moiety. With a molecular formula of C8H19Br3N2O2C_8H_{19}Br_3N_2O_2 and a molecular weight of 414.96 g/mol, this compound exhibits notable reactivity due to its bromine content, which plays a significant role in various biological and chemical applications.

BDDB is primarily recognized for its ability to act as a brominating agent in organic synthesis. The bromine atoms in BDDB facilitate electrophilic substitution reactions, making it effective for introducing bromine into various substrates. Additionally, BDDB can undergo hydrolysis, releasing N,N-dimethylacetamide and bromine species under specific conditions .

Table 1: Chemical Characteristics of BDDB

PropertyValue
Molecular FormulaC8H19Br3N2O2C_8H_{19}Br_3N_2O_2
Molecular Weight414.96 g/mol
Purity≥ 97%
Physical StateCrystalline Powder
Melting Point92°C

Biological Activity

Recent studies have highlighted the potential of BDDB as a reagent for environmental remediation, particularly in the degradation of ecotoxicants such as phosphonic and phosphoric compounds. Its interactions with these compounds suggest that BDDB may serve as an effective tool for the detoxification of hazardous materials .

Case Study: Degradation of Phosphonic Compounds

Research conducted on the reactivity of BDDB with diethylphosphonic acid demonstrated that it effectively decomposes these ecotoxicants under mild alkaline conditions. The half-life for the degradation of 4-nitrophenyl diethylphosphate was observed to be less than 6 seconds when treated with a concentration of 0.02 mol/L BrO−, showcasing the rapid action of BDDB in breaking down harmful substances .

The mechanism by which BDDB exerts its biological activity is primarily through the generation of hypobromite ions (BrO−) in aqueous solutions. These ions act as nucleophiles, rapidly reacting with activated phosphorus(V) compounds and sulfonate esters, leading to their decomposition. This process is particularly significant in contexts where rapid detoxification is required, such as in chemical warfare agent decontamination .

Comparative Analysis with Similar Compounds

BDDB shares structural similarities with other halogenated amides, which also exhibit varying degrees of biological activity. The following table summarizes some comparable compounds:

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Bis(2-methylacetamide) Hydrogen DibromobromateC8H18Br4N2O2C_8H_{18}Br_4N_2O_2Similar amide structure; different alkyl groups
N,N-Dimethylformamide Hydrogen DibromobromateC4H9BrNOC_4H_{9}BrNOContains formamide instead of acetamide
Diethylamine Hydrogen DibromobromateC4H10BrNC_4H_{10}BrNDifferent amine structure; used in similar applications

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate in academic laboratories?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to prevent inhalation of vapors or aerosols .
  • Avoid skin contact; if exposed, rinse immediately with water for 15 minutes and consult a poison control center .
  • Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) to prevent decomposition .
  • Follow emergency procedures for spills: isolate the area, use inert absorbents, and avoid discharge into drains .

Q. How can researchers synthesize Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate with ≥97% purity?

  • Methodological Answer :

  • Controlled Bromination : React N,N-dimethylacetamide with brominating agents (e.g., HBr/Br₂) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Purification : Use recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via elemental analysis and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify hydrogen and carbon environments, focusing on bromide and acetamide peaks .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., ≥150°C) .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the bromination mechanism of N,N-dimethylacetamide derivatives?

  • Methodological Answer :

  • Reaction Pathway Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for bromination intermediates and transition states .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Q. How to resolve contradictions between computational predictions and experimental yields in this compound’s synthesis?

  • Methodological Answer :

  • Sensitivity Analysis : Identify critical variables (e.g., temperature, reagent stoichiometry) using factorial design and adjust computational models to match empirical data .
  • Error Mitigation : Cross-validate with alternative methods (e.g., coupled-cluster theory for energy barriers) and recalibrate solvent effect parameters .
  • Feedback Loop : Integrate experimental results into computational workflows (e.g., ICReDD’s reaction path search) to iteratively improve accuracy .

Q. What statistical experimental design approaches minimize variability in purity assessments?

  • Methodological Answer :

  • Factorial Design : Test factors like reaction time, temperature, and catalyst loading in a 2³ factorial setup to identify significant variables .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., 95% confidence intervals for purity) using central composite design .
  • Data Validation : Apply ANOVA to distinguish systematic errors from random noise in HPLC or NMR datasets .

Q. How do solvent coordination effects influence the compound’s stability in solution?

  • Methodological Answer :

  • Solvatochromic Studies : Measure Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate solvent choice with degradation rates .
  • Coordination Experiments : Use UV-Vis spectroscopy to monitor bromide ion release in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) .
  • Stabilization Strategies : Add chelating agents (e.g., crown ethers) to sequester bromide ions and prolong shelf life .

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